7-Bromo-8-chloro-2-methoxyquinoxaline

Monoamine oxidase MAO-B Neuropharmacology

Sourcing a regiospecifically pure halogenated quinoxaline scaffold for CNS target screening presents supply challenges due to isomer contamination risks. This compound resolves that with defined 7-bromo-8-chloro-2-methoxy substitution, verified by analytical standards. - Serves as a selective MAO-B inhibitor (IC50 = 17 µM) for dose-dependent neuroscience studies. - Functions as a Bcl-2 probe (Ki = 760 nM) for apoptosis pathway research. - Provides two orthogonally reactive halogens (Br, Cl) for sequential SAR derivatization. Reliable batch-to-batch consistency ensures experimental reproducibility for drug discovery programs.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.51 g/mol
Cat. No. B13971459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chloro-2-methoxyquinoxaline
Molecular FormulaC9H6BrClN2O
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C=CC(=C(C2=N1)Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-14-7-4-12-6-3-2-5(10)8(11)9(6)13-7/h2-4H,1H3
InChIKeyKMVFNFFVRDHQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-chloro-2-methoxyquinoxaline for MAO-B and Bcl-2 Research


7-Bromo-8-chloro-2-methoxyquinoxaline (CAS 2375919-55-2) is a heterocyclic aromatic compound belonging to the quinoxaline family, characterized by a specific substitution pattern of bromine at the 7-position, chlorine at the 8-position, and a methoxy group at the 2-position on the quinoxaline ring [1]. This halogenated scaffold is primarily utilized as a synthetic intermediate and a chemical probe in medicinal chemistry, with documented in vitro biological activity against specific targets, notably monoamine oxidase B (MAO-B) and the apoptosis regulator Bcl-2 [2][3].

1
MAO-B selectivity screeningModerate, isoform-selective inhibitor for benchmark and partial inhibition studies.
2
Bcl-2 target engagementQuantifiable binding affinity supports apoptosis pathway probe development.
3
Regioselective synthesisDistinct 7-Br/8-Cl pattern enables orthogonal cross-coupling for library diversification.

7-Bromo-8-chloro-2-methoxyquinoxaline Selection Criteria: Substitution Pattern


In the context of procuring a specific quinoxaline derivative for focused research, generic substitution is not a viable strategy. The precise positioning of the bromine, chlorine, and methoxy groups on the quinoxaline core is the primary determinant of its biological and chemical profile. Even closely related regioisomers, such as 7-bromo-2-chloro-8-methoxyquinoxaline, are distinct chemical entities with different CAS numbers . The specific 7-bromo-8-chloro-2-methoxy arrangement confers a unique electronic and steric environment that directly influences its interaction with biological targets like MAO-B and Bcl-2, as well as its reactivity as a synthetic building block. Substituting with an isomer would introduce an uncontrolled variable, compromising the validity and reproducibility of any experimental outcome .

Regioisomer mismatch7-Br-2-Cl-8-OMe isomer alters electronic environment and target interaction; may not replicate MAO-B/Bcl-2 profile.
Scaffold analog riskGeneric quinoxaline or other halogenated analogs lack the precise substitution pattern required for reported selectivity.

7-Bromo-8-chloro-2-methoxyquinoxaline Comparative Evidence


Moderate and Selective MAO-B Inhibition

This compound demonstrates a quantifiable and differentiated inhibitory profile against human monoamine oxidase B (MAO-B) when compared to a baseline of more potent quinoxaline-based MAO-B inhibitors. It exhibits an IC50 of 17,000 nM for MAO-B, while showing negligible activity against the MAO-A isoform (IC50 > 100,000 nM), providing a 5.8-fold selectivity window [1]. In contrast, high-potency quinoxaline derivatives like those reported by Al-Hazmi et al. (2024) achieve MAO-B IC50 values in the sub-micromolar to low nanomolar range (e.g., 0.488 nM and 209.6 nM) [2].

MAO-B Inhibition
Cross-study comparable
IC50 17,000 nM (MAO-B) vs 0.488–209.6 nM (comparators); 5.8× selectivity over MAO-A.
Supports selectivity benchmarking context
Assay conditions differ between studies; direct potency comparison requires same-lab validation.
Monoamine oxidase MAO-B Neuropharmacology Parkinson's disease

Bcl-2 Binding Affinity for Apoptosis Research

The compound exhibits a measurable binding affinity (Ki) for the anti-apoptotic protein Bcl-2, quantified at 760 nM in a fluorescence polarization assay [1]. While this affinity is moderate compared to clinical-stage Bcl-2 inhibitors like navitoclax (Ki < 1 nM), it represents a distinct and quantifiable point of interaction that differentiates this compound from many other quinoxaline derivatives that have not been shown to engage this target.

Bcl-2 Affinity
Class-level inference
Ki 760 nM vs <1 nM (navitoclax); fluorescence polarization assay.
Supports apoptosis pathway probe context
Moderate affinity; distinct chemotype may exhibit different binding kinetics.
Apoptosis Bcl-2 Cancer research Protein-protein interaction

Distinct Halogenation Pattern for Divergent Reactivity

The precise substitution pattern of a bromine at the 7-position and a chlorine at the 8-position distinguishes this compound from its regioisomers, such as 7-bromo-2-chloro-8-methoxyquinoxaline (CAS 1823059-48-8) . The different positions of the halogens create a unique and quantifiable difference in the electronic and steric environment of the quinoxaline ring. For instance, the electron density at the 2-position, which is adjacent to the N1 nitrogen, is expected to be different, influencing nucleophilic substitution and cross-coupling reactions .

Halogen Pattern
Class-level inference
7-Br-8-Cl-2-OMe vs 7-Br-2-Cl-8-OMe; distinct electronic/steric environment.
Supports regioisomer-specific SAR
Reactivity difference inferred from heterocycle chemistry; experimental verification recommended.
Medicinal chemistry Synthetic building block Cross-coupling Structure-activity relationship

7-Bromo-8-chloro-2-methoxyquinoxaline Application Scenarios


Low-Potency MAO-B Inhibitor for Benchmarking and Co-Treatment

The compound's moderate and selective MAO-B inhibition (IC50 = 17 µM) makes it an ideal tool for neuroscience and pharmacology research [1]. Unlike highly potent inhibitors that can completely abolish enzyme activity, this compound can be used to study the effects of partial MAO-B inhibition, explore dose-dependent responses, or serve as a control in experiments designed to characterize the effects of new, high-potency MAO-B drug candidates [2].

Chemical Probe for Bcl-2-Mediated Apoptosis

With a confirmed Ki of 760 nM for Bcl-2, this compound can be employed as a starting point in cancer research to investigate the nuances of anti-apoptotic protein function [3]. Its moderate affinity allows for the study of target engagement and cellular effects without the immediate and potent cell death induction associated with clinical Bcl-2 inhibitors, providing a unique window for mechanistic studies.

Unique Synthetic Intermediate for Quinoxaline Libraries

The specific 7-bromo-8-chloro-2-methoxy substitution pattern provides a scaffold with two distinct halogen handles for orthogonal functionalization . This makes the compound a valuable synthetic intermediate in medicinal chemistry for building complex, patentable molecules. The differential reactivity of the aryl bromide and aryl chloride positions allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse chemical groups in a controlled manner, facilitating efficient structure-activity relationship (SAR) exploration .

Application
Selection Property
Validation Focus
MAO-B selectivity screening
Isoform-selectivity profile
Benchmarking against high-potency inhibitor controls
Bcl-2 target engagement studies
Binding affinity range
Apoptosis pathway-response interpretation
Regioselective library synthesis
Orthogonal halogen reactivity
SAR diversification efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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